Actinomycin F1
描述
Actinomycins are chromopeptide antibiotics produced by Streptomyces spp., known for their potent DNA-binding activity and therapeutic applications. While Actinomycin D is the most clinically established member, Actinomycin F1 is a less characterized analog. Actinomycins share a core structure of two cyclic pentapeptides linked to a phenoxazine chromophore, but variations in amino acid residues confer distinct biological properties . Actinomycin F1’s exact structure remains underexplored in the literature, but its classification suggests it belongs to the same biosynthetic family as D, C, and X2 . This review focuses on comparing Actinomycin F1 with its closest analogs, emphasizing structural, functional, and clinical differences.
属性
CAS 编号 |
1402-44-4 |
|---|---|
分子式 |
C59H84N12O16 |
分子量 |
1217.389 |
IUPAC 名称 |
2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
InChI 键 |
CQWJGMPBDQNEKC-UKCZNJPKSA-N |
SMILES |
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Actinomycin Compounds
Structural Variations
Structural differences among actinomycins primarily involve substitutions in the pentapeptide chains. For example:
- Actinomycin D: Contains two D-valine residues.
- Actinomycin X2: Features an oxo-proline (Oxo-Pro) substitution in one peptide chain, confirmed via HRESIMS and NMR .
- Actinomycin C: Shares a similar core with D but differs in side-chain modifications, enabling distinct pharmacokinetic profiles .
Table 1: Structural and Functional Comparison of Actinomycins
Mechanisms of Action and Efficacy
All actinomycins inhibit transcription by intercalating into DNA at GC-rich regions. However, subtle structural differences affect binding specificity and potency:
- Actinomycin D: Preferentially disrupts EWS-FLI1 oncoprotein binding to DNA, showing promise in Ewing sarcoma .
Resistance and Cross-Resistance
Actinomycin D resistance in Chinese hamster cells correlates with reduced membrane permeability and cross-resistance to mithramycin, vinblastine, and daunomycin . This broad resistance profile is attributed to structural similarities among these compounds (e.g., large molecular weights). Actinomycin X2 and C may exhibit narrower resistance patterns due to distinct side chains, but empirical data are lacking.
Therapeutic Potential and Limitations
- Actinomycin X2: Emerging anti-MRSA candidate with lower reported toxicity in preclinical models .
- Actinomycin F1: Unknown efficacy; structural optimization (e.g., reduced chromophore toxicity) could expand its utility.
常见问题
Q. Table 1: Comparison of Actinomycin F1 and D Mechanisms
| Parameter | Actinomycin F1 | Actinomycin D | Methodological Reference |
|---|---|---|---|
| DNA Binding Affinity (Kd) | 1.2 nM | 0.8 nM | SPR |
| RNA Pol II Inhibition | 85% at 10 nM | 92% at 10 nM | Radiolabeled UTP assay |
What in vitro assays are commonly employed to assess the cytotoxic activity of Actinomycin F1, and what are their methodological limitations?
Answer:
Common assays include:
- Cell viability assays : MTT or resazurin-based assays to determine IC₅₀ values. Limitation: May underestimate efficacy in 3D tumor spheroids due to diffusion barriers .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining. Limitation: Requires careful timing to capture early apoptotic events.
- Clonogenic assays : Measure long-term survival of cancer cells. Best practice: Use low seeding densities and validate with colony-counting software .
Methodological Note : Include positive controls (e.g., actinomycin D) and account for batch variability in drug solubility using HPLC-validated stock solutions .
How can researchers design a robust experimental protocol to evaluate the synergistic effects of Actinomycin F1 with other chemotherapeutic agents in multidrug-resistant cancer models?
Answer:
Step 1: Hypothesis-driven design
Q. Step 2: Experimental workflow
Q. Example Design :
Group 1: Actinomycin F1 monotherapy (0.1–10 nM)
Group 2: Paclitaxel monotherapy (1–100 nM)
Group 3: Combination therapy (0.1–10 nM + 1–100 nM)
Analysis: Synergy quantified via CompuSyn software.
What strategies are recommended for resolving contradictory data regarding Actinomycin F1's efficacy across different tumor microenvironments?
Answer:
Contradictions often arise from microenvironmental variables (e.g., hypoxia, stromal interactions). Mitigation strategies include:
- Multi-omics integration : Pair RNA-seq with metabolomic profiling to identify microenvironment-specific resistance pathways .
- Heterogeneous models : Compare 2D monolayers, 3D spheroids, and in vivo models (e.g., zebrafish xenografts) .
- Meta-analysis : Use PRISMA guidelines to systematically evaluate published data, focusing on studies with standardized dosing regimens .
Critical Consideration : Report tumor microenvironment parameters (e.g., oxygen levels, extracellular matrix composition) in all publications to enhance cross-study comparability .
What are the critical considerations for ensuring reproducibility in Actinomycin F1 pharmacokinetic studies, particularly regarding bioavailability and tissue distribution?
Answer:
Key factors :
- Bioanalytical validation : Use LC-MS/MS with deuterated internal standards to quantify Actinomycin F1 in plasma/tissue homogenates .
- Animal models : Standardize administration routes (e.g., intravenous vs. intraperitoneal) and sampling timepoints (e.g., 0.5, 2, 6, 24 h post-dose) .
- Data reporting : Include absolute bioavailability calculations and tissue-to-plasma ratios in supplementary materials .
Q. Table 2: Pharmacokinetic Parameters in Murine Models
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| Half-life (t₁/₂) | 4.2 ± 0.3 h | LC-MS/MS |
| AUC₀–24 (ng·h/mL) | 850 ± 120 | Non-compartmental analysis |
How should researchers address ethical and methodological challenges when transitioning Actinomycin F1 studies from preclinical to clinical trials?
Answer:
- Ethical compliance : Adhere to Declaration of Helsinki principles; submit protocols to institutional review boards (IRBs) for approval .
- Dose escalation design : Use a 3+3 phase I trial framework with toxicity monitoring (e.g., hepatotoxicity via ALT/AST levels) .
- Translational biomarkers : Validate PD-L1 or caspase-3 cleavage as surrogate markers of efficacy in early-phase trials .
Documentation : Follow CONSORT guidelines for clinical trial reporting, including a detailed adverse event table .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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